N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide
Description
N-(3,4-Dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide is a synthetic small molecule characterized by three key structural motifs:
- 3,4-Dimethylphenyl group: Enhances lipophilicity and influences receptor binding .
- Acetamide linker: Provides structural flexibility and facilitates hydrogen bonding interactions .
- Piperazine-3-one core with 3,4,5-trimethoxybenzoyl substitution: The trimethoxybenzoyl group is associated with improved bioavailability and biological activity, particularly in antitumor and CNS-targeting compounds .
Properties
Molecular Formula |
C24H29N3O6 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide |
InChI |
InChI=1S/C24H29N3O6/c1-14-6-7-17(10-15(14)2)26-21(28)13-18-23(29)25-8-9-27(18)24(30)16-11-19(31-3)22(33-5)20(12-16)32-4/h6-7,10-12,18H,8-9,13H2,1-5H3,(H,25,29)(H,26,28) |
InChI Key |
YOORSRHNPSUEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 3,4-dimethylbenzoyl chloride with 3,4,5-trimethoxyaniline, followed by cyclization with piperazine. The reaction proceeds under appropriate solvent conditions and yields the desired product.
Industrial Production: While not widely produced industrially, N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide can be synthesized on a laboratory scale.
Chemical Reactions Analysis
This compound undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding N-oxide.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: The piperazine nitrogen can undergo substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide. Research indicates that similar compounds exhibit substantial growth inhibition against various cancer cell lines. For instance, a related compound showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells . This suggests that the piperazine moiety may play a crucial role in enhancing anticancer activity.
Potential as an Antidepressant
Research into similar piperazine derivatives has suggested potential antidepressant properties. These compounds may influence neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation . The structural similarities with known antidepressants warrant further investigation into their efficacy and safety profiles.
Inhibition of Key Enzymes
The compound's structure suggests potential inhibitory effects on enzymes involved in various metabolic pathways. For example, studies on related compounds have shown promising results as inhibitors of acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease . The ability to inhibit such enzymes could position this compound as a candidate for neurodegenerative disease therapies.
Synthetic Pathways
The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity. Researchers have explored various synthetic routes leading to derivatives with improved potency and selectivity against targeted biological pathways .
Case Study Overview
A comprehensive review of literature reveals several case studies where piperazine derivatives have been evaluated for their therapeutic potential:
| Study | Compound | Target | Results |
|---|---|---|---|
| Study 1 | Compound A | Cancer Cells (SNB-19) | PGI: 86.61% |
| Study 2 | Compound B | AChE Inhibition | IC50: 50 µM |
| Study 3 | Compound C | Depression Models | Significant behavioral improvement |
These findings underscore the versatility of piperazine-based compounds in addressing multiple therapeutic targets.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Key Findings :
- The trimethoxybenzoyl group is critical for antitumor activity, as seen in Compound C (GI₅₀ = 3.16 mM), which outperforms 5-fluorouracil (GI₅₀ = 18.60 mM) .
- Piperazine modifications (e.g., pyrimidinyl substitution in ) alter solubility and target selectivity, though biological data are lacking.
Role of the 3,4-Dimethylphenyl Group
Insights :
- High yields (85–100%) are achievable for piperazine-acetamides using HATU-mediated coupling in DMSO .
- Halogenated acetamides (e.g., 3i, 3j in ) require optimized solvent ratios (e.g., 50% EtOAc) for purification.
Structural Characterization and Computational Tools
- Crystallography : SHELX software () is widely used for refining crystal structures of similar acetamide derivatives, ensuring accurate stereochemical assignments .
- Docking Studies : Molecular docking (referenced in ) could predict the target compound’s interaction with oncology targets like tubulin or kinase enzymes.
Biological Activity
N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and pharmacological properties based on available literature and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structural components, which include a piperazine ring and a benzoyl moiety with methoxy substituents. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Research has highlighted the anticancer potential of related compounds. For example, derivatives of benzoyl-piperazine have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar configurations could induce apoptosis in cancer cells through the activation of specific pathways . The incorporation of methoxy groups may enhance lipophilicity, improving cellular uptake and bioavailability.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways associated with inflammation or cancer progression.
- Receptor Modulation : The piperazine moiety could act as a ligand for neurotransmitter receptors or other cellular receptors involved in pain and inflammation responses.
Case Studies and Research Findings
Several studies have explored similar compounds' biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
